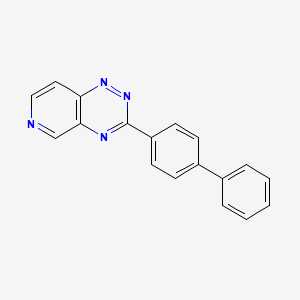

3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine

説明

3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is a condensed heterocyclic compound featuring a pyrido[3,4-e][1,2,4]triazine core substituted with a biphenyl group at the 3-position. The pyrido-triazine scaffold combines a pyridine ring fused with a 1,2,4-triazine moiety, conferring unique electronic and steric properties.

特性

CAS番号 |

121845-61-2 |

|---|---|

分子式 |

C18H12N4 |

分子量 |

284.3 g/mol |

IUPAC名 |

3-(4-phenylphenyl)pyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C18H12N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-20-17-12-19-11-10-16(17)21-22-18/h1-12H |

InChIキー |

HYRXSBPCRFQPQZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CN=C4)N=N3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Several synthetic routes have been reported for the preparation of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another approach includes the zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

化学反応の分析

Types of Reactions

3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form triazine-4-oxides.

Reduction: Reduction reactions can lead to the formation of dihydrotriazines.

Substitution: Nucleophilic substitution reactions at the C-5 position are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like amines and alkoxides under basic conditions.

Major Products

The major products formed from these reactions include triazine-4-oxides, dihydrotriazines, and various substituted derivatives depending on the reagents used .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has potential as a therapeutic agent due to its biological activities.

Industry: The compound is of interest as a precursor for the synthesis of herbicides and enzyme inhibitors.

作用機序

The mechanism of action of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is known to affect viral replication and cellular proliferation .

類似化合物との比較

Comparison with Structural Analogs

Pyrido[3,4-e][1,2,4]triazine Derivatives

Key analogs include:

Key Observations :

- In contrast, the biphenyl group introduces steric bulk and extended conjugation, which may influence solubility and intermolecular interactions .

- Lipophilicity : The trifluoromethyl derivative (logP estimated ~2.8) is more lipophilic than the fluorophenyl analog (logP ~2.1), while the biphenyl variant likely has even higher lipophilicity, impacting membrane permeability and bioavailability.

Benzo[e][1,2,4]triazine Derivatives

- 3-(Trifluoromethyl)-benzo[e][1,2,4]triazine: Synthesized via Ruppert reaction or oxidative cyclization.

Comparison with Pyrido-Triazines :

- Aromatic Systems : Benzo-triazines lack the pyridine nitrogen, reducing basicity and altering electron distribution. Pyrido-triazines may exhibit stronger hydrogen-bonding capacity due to additional N-atoms.

- Biological Relevance : Benzo-triazines are explored as fluorophores or antitumor agents, while pyrido-triazines are studied as nucleobase analogs (e.g., in antiviral research) .

Spiro-1,2,4-Triazines ()

- Structure: Spiro systems (e.g., compounds 7a–7d) feature a non-planar triazine core, contrasting with the planar pyrido-triazine scaffold.

- Antioxidant Activity: Spiro derivatives show moderate to strong DPPH radical scavenging (IC₅₀ ~300–500 ppm) and FRAP activity, comparable to BHT and TBHQ .

Pyrazolo-Triazine Derivatives ()

- Structure : Fused pyrazole-triazine systems (e.g., 2-hydroxy-3-phenylazo derivatives) exhibit distinct tautomerism and absorption spectra due to the azo group.

- Applications : Used in dye chemistry or as antimicrobial agents, differing from pyrido-triazines’ focus on nucleobase mimicry .

生物活性

3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound belonging to the triazine class, noted for its unique biphenyl substitution and promising biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 121845-61-2 |

| Molecular Formula | C18H12N4 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | 3-(4-phenylphenyl)pyrido[3,4-e][1,2,4]triazine |

| InChI Key | HYRXSBPCRFQPQZ-UHFFFAOYSA-N |

Biological Activities

Research indicates that 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine exhibits several biological activities:

- Antiviral Properties : Studies have shown that this compound can inhibit viral replication by targeting specific viral enzymes. Its mechanism may involve interference with the viral life cycle.

- Antifungal Activity : The compound has demonstrated effectiveness against various fungal strains, suggesting potential applications in antifungal therapeutics.

- Antiproliferative Effects : Research indicates that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer treatment.

The exact mechanisms through which 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cellular processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for viral replication and cancer cell growth.

- Cellular Signaling Pathways : It appears to affect signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine:

- Study on Antiviral Activity : In vitro tests demonstrated that the compound significantly reduced the viral load of specific RNA viruses in cultured cells. The study highlighted its potential as a lead compound for antiviral drug development .

- Antifungal Efficacy Assessment : A recent study assessed the antifungal properties of this compound against Candida species. Results showed a notable reduction in fungal growth at low concentrations .

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine induced apoptosis and inhibited cell cycle progression in a dose-dependent manner .

Comparison with Similar Compounds

When compared to other triazine derivatives, 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine stands out due to its unique biphenyl substitution which enhances its biological activity. Here’s a comparison table:

| Compound | Antiviral Activity | Antifungal Activity | Antiproliferative Activity |

|---|---|---|---|

| 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine | High | Moderate | High |

| Pyrazolo[3,4-d]pyrimidine | Moderate | Low | Moderate |

| 3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]triazine | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。